Bis(4-chlorophenyl) carbonotrithioate
Description
Bis(4-chlorophenyl) carbonotrithioate is an organochlorine compound characterized by a central trithiocarbonate group (-S-C(=S)-S-) linked to two 4-chlorophenyl substituents. The presence of chlorine atoms on the aromatic rings enhances lipophilicity and resistance to environmental degradation, a common trait among organochlorines .
Properties
CAS No. |
24455-29-6 |
|---|---|
Molecular Formula |
C13H8Cl2S3 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
bis[(4-chlorophenyl)sulfanyl]methanethione |
InChI |
InChI=1S/C13H8Cl2S3/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8H |
InChI Key |
GUUHSHAWOOMFMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(=S)SC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The synthesis of bis(4-chlorophenyl) carbonotrithioate derivatives typically begins with the reaction of sodium trithiocarbonate (Na₂CS₃) and 4-chlorobenzyl halides under PTC conditions. Tetrabutylammonium bromide (TBAB) is commonly employed to facilitate the transfer of the thiolate ion (CS₃⁻) into the organic phase, enabling nucleophilic displacement of halides. For example, 4-chlorobenzyl chloride reacts with Na₂CS₃ in a biphasic system (water-organic solvent), yielding the unsymmetrical trithiocarbonate intermediate. Acidification of this intermediate liberates the free thiol, which is subsequently oxidized to the disulfide or stabilized as the trithiocarbonate.
Key variables include:
-
Halide reactivity : Primary bromides (e.g., 4-chlorobenzyl bromide) exhibit faster reaction rates compared to chlorides due to improved leaving-group ability.
-
Solvent selection : Ethers (e.g., diethyl ether) or dichloromethane are preferred for their immiscibility with water and ability to dissolve TBAB.
Synthetic Procedure and Yield Optimization
A representative protocol involves:
-
Dissolving Na₂CS₃ (3.6 mmol) in water and adding TBAB (20 mg).
-
Introducing 4-chlorobenzyl chloride (3.6 mmol) dropwise under vigorous stirring.
-
Extracting the product with ether, followed by acidification with HCl to precipitate the trithiocarbonate.
Yields range from 65% to 95%, depending on the substrate’s steric hindrance and electronic effects. For instance, 4-chlorobenzyl derivatives achieve 95% yield due to the electron-withdrawing chlorine groups enhancing electrophilicity. Tertiary or bulky substrates (e.g., 2-bromopropanoic acid) result in lower yields (63–73%) due to steric constraints during nucleophilic attack.
RAFT Agent Synthesis via Oxidative Coupling
Thiol-Disulfide Exchange Pathways
An alternative route involves oxidative coupling of 4-chlorothiophenol using iodine (I₂) or hydrogen peroxide (H₂O₂). This method, adapted from trithiocarbonate RAFT agent syntheses, proceeds via a radical-mediated mechanism:
-
Reacting 4-chlorothiophenol (0.30 mol) with carbon disulfide (CS₂, 0.31 mol) in dichloromethane at 5–10°C.
-
Adding iodine (0.158 mol) to oxidize the thiolate intermediate, forming the trithiocarbonate.
The reaction is exothermic and requires careful temperature control to prevent disulfide byproduct formation. Yields exceeding 98% are achievable with stoichiometric iodine and extended stirring (15 hours).
Solvent and Temperature Effects
-
Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of aromatic thiols but may necessitate higher temperatures (50–120°C) for complete conversion.
-
Aqueous peroxides : H₂O₂ (0.10–1.0 wt%) in ethanol-water mixtures cleaves thiocarbonylthio end-groups, yielding colorless products with reduced odor.
Comparative Analysis of Methodologies
Efficiency and Scalability
| Parameter | PTC Method | Oxidative Coupling |
|---|---|---|
| Yield | 65–95% | 70–98% |
| Reaction Time | 12–24 hours | 4–15 hours |
| Byproducts | Disulfides (7%) | Cyclic sulfones (≤5%) |
| Scalability | Batch > 100 g | Continuous flow feasible |
The PTC method is preferred for gram-scale synthesis due to its simplicity, while oxidative coupling suits industrial-scale RAFT polymer production.
Spectral Characterization
-
¹H NMR : this compound exhibits a singlet at δ 4.54 ppm for the methylene protons (-SCH₂Ph) and aromatic doublets at δ 7.21–7.44 ppm (J = 8.4 Hz).
-
IR Spectroscopy : Strong absorptions at 1064 cm⁻¹ (C=S stretch) and 817 cm⁻¹ (C-Cl bend) confirm functional group integrity.
Challenges and Mitigation Strategies
Hydrolytic Degradation
The ester linkage in trithiocarbonates is susceptible to hydrolysis under acidic or basic conditions. For example, methyl ester derivatives (e.g., 4f) undergo saponification to carboxylic acids during aqueous workups. To mitigate this:
Color and Odor Control
RAFT polymers containing thiocarbonylthio groups often exhibit yellow discoloration and sulfurous odors. Post-synthesis treatment with H₂O₂ (0.10–1.0 wt%) at 50–120°C eliminates these issues, as demonstrated by reduced color indices (ΔE < 2.0).
Industrial Applications and Patent Landscape
Polymer Chemistry
This compound serves as a chain-transfer agent in RAFT polymerization, enabling precise control over molecular weight distributions (PDI < 1.2). Notable applications include:
Patent Innovations
Chemical Reactions Analysis
- NSC111118 likely undergoes various reactions:
Oxidation: It may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could modify its functional groups.
Substitution: NSC111118 might participate in substitution reactions.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and starting materials.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that trithiocarbonates, including Bis(4-chlorophenyl) carbonotrithioate, exhibit significant antimicrobial properties. A study highlighted the synthesis of a trithiocarbonate derivative that demonstrated effectiveness against various pathogenic microorganisms. The compound acts by inhibiting specific pathways essential for microbial survival, making it a potential candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that derivatives of trithiocarbonates can inhibit the growth of cancer cells, including those from breast cancer lines. The biological activity was assessed through various concentrations in cell culture media, indicating a dose-dependent response .
Applications in Nanotechnology
Trithiocarbonates are utilized in nanotechnology for surface modification and as reagents in the flotation of platinum group metals. Their ability to form stable complexes with metal ions makes them suitable for enhancing the performance of nanomaterials .
Electrolyte Additives in Lithium Batteries
The incorporation of this compound as an electrolyte additive in lithium batteries has been explored. Its chemical properties contribute to improved ionic conductivity and stability of battery performance, making it a valuable component in energy storage systems .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was evaluated against Candida albicans. The compound was administered at varying doses to infected mice, demonstrating significant reductions in fungal load compared to control groups treated with standard antifungal agents .
Case Study 2: Anticancer Activity
A study assessed the anticancer effects of trithiocarbonate derivatives on human breast cancer cells using RPMI-1640 medium. The results showed that specific concentrations led to a marked decrease in cell viability, indicating potential therapeutic applications .
Mechanism of Action
- The exact mechanism remains elusive. studies could investigate its interactions with cellular targets, signaling pathways, and enzymatic processes.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (4-NO₂) in Bis(4-nitrophenyl) carbonotrithioate lowers the $^{13}\text{C}$ chemical shift of the C=S group (195.5 ppm) compared to methoxy-substituted analogs (199.7–197.1 ppm), reflecting electronic modulation of the thiocarbonyl moiety .
- Substituent Position : Ortho-substitution (2-OCH₃) reduces symmetry, resulting in more complex $^{1}\text{H NMR}$ splitting patterns compared to para-substituted derivatives .
Functional Analogs in Organochlorine Chemistry
DDT and Derivatives
DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) shares the bis(4-chlorophenyl) motif but features a trichloroethane backbone. Unlike carbonotrithioates, DDT’s environmental persistence and bioaccumulation led to widespread regulatory bans, though it remains used in some regions .
Triclocarban-Related Compounds
Triclocarban derivatives, such as 1,3-Bis(4-chlorophenyl)urea and its dichlorinated analogs, exhibit antimicrobial properties. These compounds lack the thiocarbonate group but highlight the versatility of bis(4-chlorophenyl) structures in pharmaceuticals and personal care products .
Regulatory and Environmental Considerations
- Regulatory Status: Unlike 2,5-Bis-(4-bromophenyl)-3,4-diphenyl-thiophene (non-hazardous per EU regulations ), many bis(chlorophenyl) compounds face restrictions due to toxicity concerns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
